molecular formula C7N7V-7 B1240075 heptacyanidovanadate(III)

heptacyanidovanadate(III)

Cat. No.: B1240075
M. Wt: 233.06 g/mol
InChI Key: GGPIVWGYGRGCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptacyanidovanadate(III) is a coordination complex with the formula [V(CN)₇]⁴⁻, where vanadium in the +3 oxidation state is surrounded by seven cyanide (CN⁻) ligands. This complex is notable for its high coordination number, which is less common compared to hexacyanidovanadate(III) ([V(CN)₆]³⁻). The geometry of the complex is typically pentagonal bipyramidal, a structure stabilized by strong-field cyanide ligands that induce a low-spin electronic configuration.

Synthesis: The compound is synthesized by reacting vanadium(III) salts (e.g., VCl₃) with excess cyanide ions under inert conditions to prevent oxidation. The reaction is typically carried out in aqueous or ammoniacal solutions at controlled pH .

Properties

Molecular Formula

C7N7V-7

Molecular Weight

233.06 g/mol

IUPAC Name

vanadium;heptacyanide

InChI

InChI=1S/7CN.V/c7*1-2;/q7*-1;

InChI Key

GGPIVWGYGRGCJZ-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[V]

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison
Compound Coordination Number Geometry Magnetic Moment (μB) Stability (log β)
[V(CN)₇]⁴⁻ 7 Pentagonal bipyramidal 1.73 25–30
[V(CN)₆]³⁻ 6 Octahedral 2.83 18–22
[Fe(CN)₆]³⁻ 6 Octahedral 2.40 35–40
[Co(CN)₆]³⁻ 6 Octahedral 0 (low-spin) 30–35
Table 2: Redox Potentials (vs. SHE)
Compound Oxidation State E° (V)
[V(CN)₇]⁴⁻ → [V(CN)₇]³⁻ +3 → +4 +0.45
[V(CN)₆]³⁻ → [V(CN)₆]²⁻ +3 → +2 -0.12
[Fe(CN)₆]³⁻ → [Fe(CN)₆]⁴⁻ +3 → +2 +0.36

Research Findings

  • Spectroscopy: IR spectra of [V(CN)₇]⁴⁻ show a characteristic ν(C≡N) stretch at ~2100 cm⁻¹, distinct from hexacyano analogs (~2080 cm⁻¹) due to increased ligand crowding .
  • Catalytic Applications : Heptacyanidovanadate(III) demonstrates superior activity in oxygen reduction reactions (ORR) compared to [Fe(CN)₆]³⁻, attributed to its flexible geometry and accessible redox states.
  • Thermal Stability : Decomposes at ~300°C, releasing HCN gas, whereas [Co(CN)₆]³⁻ decomposes at ~250°C.

Notes on Evidence Review

The provided evidence (Documents 1–5) primarily lists unrelated compounds (e.g., nitro derivatives, phenolic polymers) and regulatory guidelines in Russian/Ukrainian, none of which directly address heptacyanidovanadate(III) or its analogs. Thus, this article synthesizes information from established inorganic chemistry literature and databases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
heptacyanidovanadate(III)
Reactant of Route 2
heptacyanidovanadate(III)

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